3-Propylcyclohexanone
Description
Overview of Cyclohexanone (B45756) Ring Systems in Organic Chemistry Research
Cyclohexanone, a six-carbon cyclic molecule with a ketone functional group, serves as a fundamental scaffold in organic chemistry. wikipedia.org Its derivatives are integral to the synthesis of a wide array of organic compounds. wikipedia.orgfrontiersin.org The cyclohexane (B81311) ring is not planar and can adopt several conformations, with the "chair" conformation being the most stable and predominant due to its minimal ring strain. libretexts.orglumenlearning.com This puckered structure allows for bond angles close to the ideal tetrahedral angle of 109.5°, thereby minimizing angle strain. libretexts.orgyoutube.com The study of cyclohexanone and its derivatives is crucial for understanding stereochemistry and reaction mechanisms in cyclic systems. researchgate.netacs.org The vast majority of small-molecule drugs contain at least one ring system, which often forms the structural core and dictates the molecule's shape and biological activity. rsc.org
Significance of Alkyl Substitution in Cyclohexanone Frameworks
The introduction of alkyl groups onto the cyclohexanone framework significantly influences the molecule's physical and chemical properties. Alkyl substitution can affect the stereochemistry of reactions, such as nucleophilic additions, by altering the steric and electronic environment of the carbonyl group. researchgate.net For instance, alkyl groups can influence the conformational preferences of the ring and the relative stability of axial versus equatorial substituents. wpmucdn.comoup.com The position and nature of the alkyl substituent can direct the regioselectivity and stereoselectivity of subsequent chemical transformations. chemistrysteps.com This principle is fundamental in designing synthetic routes to complex molecules with specific three-dimensional arrangements. Research has shown that alkyl substitution plays a crucial role in the properties of solvents, with 3-methylcyclohexanone (B152366) being identified as a promising diluent in certain applications. iaea.org
Historical Context of Research on Cyclohexanone Derivatives
Research into cyclohexanone and its derivatives has a long history, dating back to the late 19th century. The parent compound, cyclohexanone, was discovered in 1888 by Edmund Drechsel. wikipedia.org Early research focused on the fundamental synthesis and reactions of these cyclic ketones. Over the decades, the field has evolved to include detailed studies of their conformational analysis and the stereochemical outcomes of their reactions. acs.org The development of new synthetic methods and analytical techniques has allowed for the preparation and characterization of a vast number of substituted cyclohexanones, leading to their use as intermediates in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. ontosight.aigoogle.com A notable early publication in this area dates back to 1925, highlighting some of the new derivatives of cyclohexanone. acs.org
Current Research Landscape for 3-Propylcyclohexanone and Related Compounds
Current research on this compound and related alkyl-substituted cyclohexanones is diverse. Studies include investigations into their synthesis, chemical reactions, and potential applications. For example, research has explored the unimolecular reactions of n-propylcyclohexane, a related compound, to understand its combustion chemistry, which is relevant to fuels. researchgate.netresearchgate.net In the field of materials science, derivatives of alkylcyclohexanols, which can be synthesized from the corresponding cyclohexanones, are investigated for their liquid crystalline properties. mdpi.com Furthermore, some studies have focused on the biological activities of cyclohexanone derivatives, such as their potential as insect attractants or repellents. ku.ac.ke The synthesis of specific isomers, like cis-4-propylcyclohexanol from 4-propylcyclohexanone (B1345700), using biocatalysis is also an active area of research, demonstrating the ongoing interest in developing efficient and selective synthetic methods. mdpi.com
Chemical and Physical Properties of this compound
Below are the known chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C9H16O | nih.govchemspider.com |
| Molecular Weight | 140.22 g/mol | nih.gov |
| CAS Number | 69824-91-5 | nih.gov |
| IUPAC Name | 3-propylcyclohexan-1-one | nih.gov |
| SMILES | CCCC1CCCC(=O)C1 | nih.gov |
| InChI | InChI=1S/C9H16O/c1-2-4-8-5-3-6-9(10)7-8/h8H,2-7H2,1H3 | nih.gov |
| InChIKey | JTWWWMMYLTUDHS-UHFFFAOYSA-N | nih.gov |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. For this compound, the following spectral information is available:
| Spectrum Type | Availability | Source |
| 13C NMR Spectra | Available | nih.gov |
| GC-MS | Available | nih.gov |
| Vapor Phase IR Spectra | Available | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-4-8-5-3-6-9(10)7-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWWWMMYLTUDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551409 | |
| Record name | 3-Propylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69824-91-5 | |
| Record name | 3-Propylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Propylcyclohexanone and Its Precursors
Direct Synthesis Approaches to 3-Propylcyclohexanone
Direct methods for synthesizing this compound primarily involve the transformation of aromatic precursors or the formation of the cyclohexanone (B45756) ring from acyclic compounds.
Catalytic Hydrogenation of Aromatic Precursors
One of the most direct routes to this compound is the catalytic hydrogenation of its aromatic precursor, 3-propylphenol (B1220475). This process involves the reduction of the aromatic ring to a cyclohexane (B81311) ring while retaining the propyl group and converting the hydroxyl group to a ketone.
The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃), under a hydrogen atmosphere. chemrxiv.org The choice of catalyst and reaction conditions, including temperature, pressure, and solvent, can influence the selectivity and yield of the desired cyclohexanone. For instance, in the hydrogenation of similar alkylphenols, high conversion and selectivity have been demonstrated at ambient pressure using a Pd/γ-Al₂O₃ catalyst in a continuous flow reactor. chemrxiv.org While specific studies on 3-propylphenol are not extensively detailed in readily available literature, the principles from the hydrogenation of other alkylphenols, such as 4-propylphenol (B1200801), are directly applicable. chemicalbook.com In a typical procedure, the phenol (B47542) derivative is dissolved in a suitable solvent and subjected to hydrogenation in a high-pressure reactor. chemicalbook.com The catalyst facilitates the addition of hydrogen across the aromatic ring, leading to the formation of the corresponding cyclohexanol (B46403), which is then oxidized to the cyclohexanone. In some cases, selective hydrogenation can directly yield the cyclohexanone.
Table 1: Illustrative Catalytic Systems for Alkylphenol Hydrogenation
| Catalyst | Substrate | Product | Reference |
| Pd/γ-Al₂O₃ | p-Cresol | 4-Methylcyclohexanone | chemrxiv.org |
| Pt loading | 4-Propylphenol | 4-Propylcyclohexanone (B1345700) | chemicalbook.com |
Cyclization Reactions in the Formation of Cyclohexanone Rings
Cyclization reactions provide another powerful strategy for the construction of the cyclohexanone ring of this compound from acyclic precursors. The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a classic and effective method for forming five- and six-membered rings. libretexts.org
Synthesis of Chiral this compound
The synthesis of enantiomerically pure or enriched this compound is of significant interest, as the stereochemistry of such molecules can be crucial in various applications. This can be achieved through asymmetric synthetic routes or by resolving a racemic mixture.
Asymmetric Synthetic Routes
Asymmetric synthesis aims to create a specific enantiomer directly. One potential approach is the asymmetric alkylation of a pre-existing cyclohexanone enolate with a propyl halide. This can be achieved using a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the alkylation. acs.org For instance, enamines derived from cyclohexanone and a chiral amine can be alkylated with high enantioselectivity. acs.org The chiral auxiliary directs the approach of the electrophile (propyl iodide, for example) to one face of the enamine, leading to the preferential formation of one enantiomer of the 2-substituted product. Subsequent hydrolysis of the enamine reveals the chiral ketone. While this method typically yields 2-substituted products, modifications of the substrate and reaction conditions could potentially be adapted for the synthesis of 3-substituted chiral cyclohexanones.
Another approach is the enantioselective hydrogenation of a corresponding α,β-unsaturated precursor, 3-propyl-2-cyclohexenone. Rhodium complexes with chiral phosphine (B1218219) ligands have been shown to be effective catalysts for the chemo- and enantioselective hydrogenation of similar cyclic enones, providing access to chiral α-substituted ketones with high enantiomeric excess. rsc.org
Enzymatic Deracemization Techniques
Enzymatic deracemization is a powerful tool for obtaining enantiomerically pure compounds from a racemic mixture. This technique relies on the stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer of a substrate. mdpi.com
For this compound, a racemic mixture could potentially be resolved through enzymatic kinetic resolution. In this process, a lipase (B570770) could be used to selectively catalyze the hydrolysis of an ester precursor of one enantiomer, or the esterification of one enantiomer of a corresponding alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched. mdpi.com For example, the racemic mixture of 3-propylcyclohexanol could be subjected to acylation catalyzed by a lipase in the presence of an acyl donor. The enzyme would selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol of the opposite configuration. Subsequent oxidation of the resolved alcohol would yield the desired enantiomer of this compound. The efficiency and enantioselectivity of such a resolution would depend on the choice of enzyme, solvent, and acylating agent. mdpi.com
Preparation of Key Intermediates for this compound Synthesis
The successful synthesis of this compound relies on the availability of key starting materials or intermediates.
For the cyclization approach, a key intermediate is a 1,6-diester such as diethyl 4-propylheptanedioate. The synthesis of this diester can be envisioned starting from simpler precursors. For example, ethyl 4-oxoheptanoate could serve as a starting point. chemsynthesis.comnih.gov Standard organic transformations could then be employed to introduce the second ester group and the propyl substituent at the desired position.
Synthesis of Propyl-Substituted Cyclohexanols
The creation of propyl-substituted cyclohexanols serves as a critical first step in the synthesis of this compound. A primary method for this is the catalytic hydrogenation of the corresponding propyl-substituted phenol.
One established route involves the hydrogenation of p-n-propylphenol. prepchem.com This reaction is typically performed in the presence of a Raney nickel catalyst. prepchem.com The process requires high pressure and temperature to facilitate the reduction of the aromatic ring to a cyclohexane ring. Sodium ethoxide is also used in this reaction. prepchem.com This method effectively converts the phenol into 4-n-propylcyclohexanol, which can then be used in subsequent oxidation steps. prepchem.com
Another approach involves the catalytic hydrodeoxygenation (HDO) of 4-propylphenol in water, which can yield 4-propylcyclohexanone, among other products. chemicalbook.com While the primary product may not be the cyclohexanol, its formation is a key intermediate step. This reaction is often carried out using a platinum-based catalyst at elevated temperatures and pressures. chemicalbook.com
Furthermore, enzymatic methods have been developed for the stereoselective synthesis of specific isomers. For instance, cis-4-propylcyclohexanol can be prepared from 4-propylcyclohexanone using a mutant alcohol dehydrogenase. mdpi.com This biocatalytic approach offers high selectivity, which is often difficult to achieve with traditional chemical methods. mdpi.com
A more general patent describes the synthesis of substituted cyclohexanols by the liquid-phase hydrogenation of substituted phenols using water as a solvent. google.com This method employs a Raney nickel or palladium on activated carbon catalyst and is conducted under normal pressure at temperatures ranging from 67-95°C. google.com This process is highlighted for its environmental benefits by avoiding organic solvents. google.com
Table 1: Selected Synthetic Methods for Propyl-Substituted Cyclohexanols
| Starting Material | Reagents and Catalysts | Product | Key Conditions |
|---|---|---|---|
| p-n-Propylphenol | Raney nickel, Sodium ethoxide, H₂ | 4-n-Propylcyclohexanol | 100 atm H₂, 150°C |
| 4-Propylphenol | Platinum catalyst, H₂, Water | 4-Propylcyclohexanone / 4-Propylcyclohexanol (B1272916) | 2 MPa H₂, 300°C |
| 4-Propylcyclohexanone | Mutant alcohol dehydrogenase, Glucose dehydrogenase, NAD⁺ | cis-4-Propylcyclohexanol | 35°C, pH 7.0 |
Oxidation Methods for Cyclohexanols to Cyclohexanones
The conversion of a secondary alcohol, such as 3-propylcyclohexanol, to a ketone is a fundamental transformation in organic synthesis. Various oxidizing agents can accomplish this, ranging from chromium-based reagents to more environmentally benign alternatives.
A classic and effective method is the Jones oxidation. This involves treating the alcohol with a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. prepchem.com The Jones reagent is a strong oxidizing agent that readily converts secondary alcohols to ketones. libretexts.org
Other common chromium-based oxidizing agents include chromic acid (H₂CrO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.org Pyridinium chlorochromate (PCC) is a milder alternative that can also oxidize secondary alcohols to ketones effectively. libretexts.org
In a move towards greener chemistry, sodium hypochlorite (B82951) (NaOCl), the active ingredient in household bleach, is used as an oxidant. youtube.com This method is often carried out in the presence of glacial acetic acid. gravitywaves.com The reaction generates hypochlorous acid (HOCl) in situ, which is the active oxidizing species. gravitywaves.com This process is considered more environmentally friendly than using heavy metal oxidants. youtube.com
Enzymatic oxidation offers a highly selective and sustainable alternative. Unspecific peroxygenase from Agrocybe aegerita (AaeUPO), for example, can catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone using hydrogen peroxide as an oxidant. nih.gov This biocatalytic system operates under mild conditions. nih.gov
Table 2: Common Oxidation Methods for Cyclohexanols
| Oxidizing Agent | Reagent Composition | Typical Substrate | Key Features |
|---|---|---|---|
| Jones Reagent | CrO₃, H₂SO₄, Acetone | Secondary Alcohols | Strong oxidant, high yield |
| Chromic Acid | H₂CrO₄ | Secondary Alcohols | Common laboratory reagent |
| Sodium Hypochlorite | NaOCl, Acetic Acid | Cyclohexanol | "Green" oxidant, avoids heavy metals |
| Pyridinium Chlorochromate (PCC) | C₅H₅NH(CrO₃Cl) | Secondary Alcohols | Milder than Jones reagent |
Novel Synthetic Methodologies for Related Substituted Cyclohexanones
Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing substituted cyclohexanone frameworks. These methods often involve cascade or tandem reactions that build molecular complexity in a single step.
One innovative approach is a tandem carbene and photoredox-catalyzed process that achieves a formal [5+1] cycloaddition to synthesize substituted cycloalkanones. nih.gov This method allows for the construction of two adjacent carbon-carbon bonds under mild conditions, avoiding the need for strong bases or expensive metal catalysts. nih.gov
Another powerful strategy is the cascade inter-intramolecular double Michael addition. beilstein-journals.org This reaction, using curcumins and arylidenemalonates in the presence of aqueous potassium hydroxide (B78521) and a phase transfer catalyst, produces highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org
Pseudo-three-component reactions have also been employed for the synthesis of highly substituted cyclohexanones. chemistryresearches.ir This method utilizes various aldehydes and acetoacetanilide (B1666496) with DBU as an organocatalyst under solvent-free conditions, offering advantages such as short reaction times and simple product separation. chemistryresearches.ir
Condensation Reactions in Dione (B5365651) Synthesis
Condensation reactions are vital for carbon-carbon bond formation and are particularly useful in the synthesis of diones, which can be precursors or structural relatives to complex cyclohexanones. wikipedia.org
The Knoevenagel condensation is frequently used with 1,3-diones, such as indane-1,3-dione. nih.gov This reaction involves the condensation of an active methylene (B1212753) compound (the dione) with an aldehyde or ketone, typically catalyzed by a weak base like piperidine. nih.gov
The Claisen-Schmidt condensation, a variation of the aldol (B89426) condensation, is another relevant method. It involves the reaction of an enolizable ketone with a non-enolizable aldehyde. For example, 2-acetyl-1,3-indandione can be condensed with an appropriate aldehyde in acetic acid to form a more complex dione structure. nih.gov
Self-condensation reactions of diones can also lead to useful products. Indane-1,3-dione can undergo self-condensation in either acidic or basic conditions to form Bindone, an electron-accepting molecule. nih.gov These condensation strategies are foundational in building the core structures of various cyclic ketones and diones. researchgate.netchemistrytalk.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Propylcyclohexanol |
| 4-n-Propylcyclohexanol |
| p-n-Propylphenol |
| Sodium ethoxide |
| 4-Propylcyclohexanone |
| cis-4-Propylcyclohexanol |
| Chromium trioxide |
| Sulfuric acid |
| Acetone |
| Chromic acid |
| Sodium dichromate |
| Pyridinium chlorochromate (PCC) |
| Sodium hypochlorite |
| Acetic acid |
| Hypochlorous acid |
| Hydrogen peroxide |
| Curcumin |
| Arylidenemalonate |
| Potassium hydroxide |
| Acetoacetanilide |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| Indane-1,3-dione |
| Piperidine |
| 2-Acetyl-1,3-indandione |
| Bindone |
| Raney nickel |
| Palladium |
| NAD⁺ (Nicotinamide adenine (B156593) dinucleotide) |
| Glucose dehydrogenase |
Reaction Chemistry and Mechanistic Investigations of 3 Propylcyclohexanone
Reduction Reactions of the Carbonyl Group
The carbonyl group of 3-propylcyclohexanone is a primary site for chemical transformations, with reduction reactions being of particular importance. These reactions convert the ketone to the corresponding propylcyclohexanols, generating stereoisomers whose formation is dependent on the reaction pathway and reagents employed.
Stereoselective Reduction Pathways to Propylcyclohexanols
The reduction of this compound can yield four possible stereoisomers of 3-propylcyclohexanol: cis,cis, cis,trans, trans,cis, and trans,trans. The stereoselectivity of this reduction is a subject of considerable study, as the spatial arrangement of the propyl and hydroxyl groups dictates the physical and chemical properties of the resulting alcohol. The facial selectivity of nucleophilic attack on the carbonyl carbon is influenced by steric and electronic factors. acs.orgpku.edu.cn Small nucleophilic reagents tend to favor axial attack, while bulkier reagents preferentially attack from the equatorial face. acs.org
Transition state theory is often used to predict the stereochemical outcome of these reductions. Factors such as steric hindrance from the propyl group and the cyclohexyl ring, torsional strain in the transition state, and electronic effects all play a role in determining the predominant stereoisomer formed. pku.edu.cn For instance, in the reduction of substituted cyclohexanones, the approach of the hydride reagent is directed by the existing substituents to minimize steric interactions, leading to the preferential formation of one diastereomer over another. proquest.com
Enzymatic Reduction Mechanisms
Enzymatic reductions provide a powerful tool for achieving high stereoselectivity in the synthesis of propylcyclohexanols. Alcohol dehydrogenases (ADHs) are frequently employed for this purpose due to their ability to catalyze the reduction of ketones with high enantio- and diastereoselectivity. mdpi.com The mechanism of these enzymatic reductions typically involves the transfer of a hydride ion from a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), to the carbonyl carbon of the substrate, which is precisely oriented within the enzyme's active site. researchgate.net
One proposed mechanism for the reduction of ketones involves the intermediacy of a disulfide radical anion within the enzyme's active site. For example, in ribonucleotide reductases, a pair of cysteine residues can provide electrons via a disulfide radical anion, which then mediates the reduction. researchgate.net This bio-inspired approach highlights the complex radical mechanisms that can be involved in enzymatic ketone reductions. researchgate.net The active site's topography dictates the facial selectivity of the hydride attack, leading to the formation of a specific stereoisomer of the alcohol.
Chemoenzymatic Approaches
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysis to achieve efficient and targeted molecular transformations. mdpi.comnih.gov This approach is particularly valuable for producing enantiomerically pure compounds that are challenging to obtain through purely chemical or biological methods. mdpi.com In the context of this compound, a chemoenzymatic strategy could involve an initial chemical synthesis of the ketone followed by a highly stereoselective enzymatic reduction to yield a specific isomer of 3-propylcyclohexanol.
For example, a study on the synthesis of cis-4-propylcyclohexanol from 4-propylcyclohexanone (B1345700) utilized a mutant alcohol dehydrogenase from Lactobacillus kefir coupled with a glucose dehydrogenase for cofactor regeneration. mdpi.com This system achieved a complete transformation of the substrate with a high yield and a cis/trans ratio of 99.5:0.5. mdpi.com Such chemoenzymatic cascades harness the selectivity of enzymes while leveraging the scalability of chemical processes, offering a green and efficient route to valuable intermediates. nih.gov This methodology can be applied to access specific stereoisomers of 3-propylcyclohexanol for various applications.
Catalyst Systems for Selective Reduction
A variety of catalyst systems have been developed for the selective reduction of substituted cyclohexanones. These range from metal-organic frameworks (MOFs) to traditional metal-on-carbon catalysts.
The Meerwein-Ponndorf-Verley (MPV) reduction, which uses a sacrificial alcohol as a hydride source, can be catalyzed heterogeneously by MOFs. For instance, the Zr-containing MOF-808 has been shown to be an excellent catalyst for the diastereoselective MPV reduction of substituted cyclohexanones. proquest.com In the case of 3-methylcyclohexanone (B152366), a close structural analog of this compound, MOF-808 facilitates the formation of the thermodynamically stable cis-3-methylcyclohexanol. The pores of the MOF are thought to accommodate the bulkier transition state that leads to this isomer. proquest.com
Palladium on carbon (Pd/C) is another effective catalyst, particularly for the hydrogenation of substituted phenols to the corresponding cyclohexanones and cyclohexanols. The selectivity of these catalysts can be enhanced with promoters. For instance, the addition of potassium (K) and tin (Sn) to a Pd/C catalyst was found to improve the conversion of 4-(4-propylcyclohexyl)phenol and the selectivity towards 4-(4-propylcyclohexyl)cyclohexanone. researchgate.net
Below is a table summarizing the results of the diastereoselective reduction of 3-methylcyclohexanone using MOF-808 as a catalyst.
| Reducing Agent | Conversion (%) | cis-Isomer Selectivity (%) | trans-Isomer Selectivity (%) |
|---|---|---|---|
| Isopropanol (B130326) | >99 | 82 | 18 |
| 2-Butanol | >99 | 68 | 32 |
Enolization and Tautomerization Studies
The presence of α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) in this compound allows it to undergo enolization, a process that is fundamental to its reactivity.
Keto-Enol Equilibrium in Substituted Cyclohexanones
This compound exists in a dynamic equilibrium between its keto and enol tautomers. cdn-website.com Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a proton and the shifting of a double bond. libretexts.org In the case of this compound, a proton can be removed from either the C2 or C6 position, followed by protonation of the carbonyl oxygen to form the corresponding enol.
Generally, the keto form is significantly more stable and therefore predominates at equilibrium. For acetone, the enol form is present in a minuscule amount (0.001%). libretexts.org However, for cyclohexanone (B45756), the percentage of the enol tautomer is higher. This is because the enol of cyclohexanone has a more substituted double bond, which is a stabilizing factor. libretexts.orgmasterorganicchemistry.com The presence of the propyl group at the 3-position would further influence the stability of the possible enol forms. The formation of an enol with the double bond between C2 and C3 would be a trisubstituted alkene, while an enol with the double bond between C6 and C1 would be a disubstituted alkene. The more substituted alkene is generally more stable. masterorganicchemistry.com
The keto-enol tautomerization is catalyzed by both acids and bases. oregonstate.edu
Base-catalyzed mechanism: A base removes an α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the oxygen atom of the enolate yields the enol.
Acid-catalyzed mechanism: The carbonyl oxygen is protonated by an acid, making the α-hydrogens more acidic. A weak base (like the solvent) can then remove an α-hydrogen to form the enol. youtube.com
The regioselectivity of enolization in 3-substituted cyclohexanones can be difficult to control through traditional chemical methods, with the potential for dehydrogenation at both the C2-C3 and C5-C6 positions. illinois.edu Enzymatic methods, however, can offer high regioselectivity. nih.gov The α,β-desaturation of cyclohexanones is an endothermic process that typically requires elevated temperatures in chemical syntheses. illinois.edu
Below is a table comparing the pKa values of α-hydrogens in different carbonyl compounds, illustrating the increased acidity compared to a typical alkane.
| Compound Type | Approximate pKa of α-Hydrogen |
|---|---|
| Alkane | ~40-50 |
| Ester | ~23-25 |
| Ketone | ~19-21 |
| Aldehyde | ~16-18 |
Influence of Propyl Group on Tautomeric Preferences
The presence of a propyl group at the third position of the cyclohexanone ring influences the equilibrium between the keto and enol tautomers. In the keto-enol tautomerization of cyclohexanone, a hydrogen atom from an alpha-carbon migrates to the carbonyl oxygen, forming a hydroxyl group, while a double bond is formed between the carbonyl carbon and the alpha-carbon. youtube.com For this compound, two different enol forms can be generated due to the two non-equivalent alpha-carbons at positions 2 and 6.
The equilibrium between these tautomers is sensitive to the solvent and the presence of acid or base catalysts. researchgate.net The alkyl group, being electron-donating, can stabilize the double bond of the enol form through hyperconjugation. Theoretical studies on substituted cyclohexanones suggest that alkyl substituents can influence the stability of the different enolates. acs.org
The relative stability of the two possible enol forms of this compound is determined by the substitution pattern of the double bond. The enol with the double bond between C1 and C6 is a tetrasubstituted alkene, while the enol with the double bond between C1 and C2 is a trisubstituted alkene. Generally, more substituted alkenes are more stable. However, steric interactions between the propyl group and the enol hydroxyl group or solvent molecules can also play a role in determining the predominant tautomer.
Table 1: Possible Enol Tautomers of this compound
| Tautomer | Structure | Double Bond Position | Substitution of Double Bond |
|---|---|---|---|
| Enol A | C1-C2 | Trisubstituted |
Electrophilic and Nucleophilic Reactions at the Cyclohexanone Core
Michael Addition Reactions with this compound Derivatives
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net To undergo a Michael addition, this compound must first be converted into an α,β-unsaturated derivative, such as 3-propyl-2-cyclohexen-1-one. This can be achieved through various synthetic methods, for instance, by alpha-bromination followed by dehydrobromination.
Once the α,β-unsaturated ketone is formed, it can react with a wide range of Michael donors (nucleophiles) like enolates, amines, and organocuprates. The reaction proceeds via conjugate addition, where the nucleophile attacks the β-carbon of the enone system. The regioselectivity of the Michael addition to asymmetric divinylic compounds is influenced by both electronic and steric factors. rsc.org In the case of 3-propyl-2-cyclohexen-1-one, the propyl group at the 3-position can sterically hinder the approach of the nucleophile to the β-carbon (C3), potentially influencing the stereochemical outcome of the reaction.
Ring-Opening Reactions and Associated Mechanisms
The cyclohexanone ring is generally stable; however, under specific conditions, it can undergo ring-opening reactions. These reactions typically require forcing conditions or specific reagents that can cleave the carbon-carbon bonds of the ring. For instance, the Baeyer-Villiger oxidation of cyclohexanones with peroxy acids leads to the formation of a seven-membered ring lactone, which can be further hydrolyzed to a linear hydroxy carboxylic acid. While specific studies on this compound are not prevalent, the general mechanism would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. The regioselectivity of this insertion is influenced by the migratory aptitude of the adjacent carbon atoms.
Another potential pathway for ring-opening involves the cleavage of the C-C bond alpha to the carbonyl group under radical conditions, which can be initiated by thermal or photochemical means. arxiv.org The stability of the resulting biradical intermediate plays a crucial role in the feasibility of such reactions.
Oxidative Transformations of this compound
Radical Oxidation Pathways
The oxidation of cyclohexanones can proceed through radical mechanisms. For example, the oxidation of 4-propylcyclohexanol (B1272916) to 4-propylcyclohexanone involves a radical intermediate. researchgate.net Although this pertains to the 4-isomer, similar principles apply to this compound. The reaction can be initiated by abstracting a hydrogen atom from one of the α-carbons, generating a carbon-centered radical. This radical can then react with an oxidizing agent, such as molecular oxygen or a metal-based oxidant, to form a variety of oxidation products. The presence of the propyl group can influence the site of initial hydrogen abstraction due to its electronic and steric effects.
Electrochemical Oxidation Mechanisms
Electrochemical methods provide a green and efficient way to oxidize organic molecules. The electrochemical oxidation of 4-propylcyclohexanol to 3-propyladipic acid proceeds via the corresponding ketone, 4-propylcyclohexanone. researchgate.net A similar pathway can be envisioned for this compound. The mechanism likely involves the keto-enol tautomerization at the electrode surface. The enol form is more susceptible to oxidation. The oxidation at the nickel oxyhydroxide surface has been proposed to proceed via a radical intermediate. researchgate.net Subsequent oxidation steps and the addition of water can lead to the opening of the cyclohexanone ring and the formation of dicarboxylic acids.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Propylcyclohexanol |
| 4-Propylcyclohexanone |
| 3-Propyladipic acid |
| Cyclohexanone |
| 3-Propyl-2-cyclohexen-1-one |
Formation of Dicarboxylic Acids from Oxidative Cleavage
The oxidative cleavage of cyclic ketones, such as this compound, is a significant transformation that breaks the carbon ring to form linear dicarboxylic acids. This process can be achieved through various oxidative agents and conditions, leading to cleavage on either side of the carbonyl group.
When this compound undergoes oxidative cleavage, the carbon-carbon bond adjacent to the carbonyl group is broken. This can result in two primary dicarboxylic acid products, depending on which C-C bond is cleaved (C1-C2 or C1-C6). The expected major products are 3-propyladipic acid and 2-propyladipic acid.
Research on the oxidation of substituted cyclohexanones provides insight into the likely outcomes for this compound. For instance, the oxidation of 3-methylcyclohexanone with oxygen or air in the presence of a manganese(II) salt catalyst has been shown to yield a mixture of 3-methyl-adipic acid and 2-methyl-adipic acid. cornell.edu This suggests that the cleavage of the C1-C6 bond occurs more readily than the C1-C2 bond. cornell.edu By analogy, the oxidation of this compound would be expected to primarily yield 3-propyladipic acid and 2-propyladipic acid.
Several established methods for the oxidative cleavage of ketones are applicable:
Oxidation with Nitric Acid: This is a traditional and powerful method for oxidizing cyclic ketones and alcohols to dicarboxylic acids. cornell.edu Adipic acid, a major industrial chemical, is produced this way from a mixture of cyclohexanone and cyclohexanol (B46403). cornell.edu
Baeyer-Villiger Oxidation: This reaction converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid. scispace.comacs.org The resulting lactone from this compound could then be hydrolyzed to a hydroxy acid, which can be further oxidized to a dicarboxylic acid. The regioselectivity of the Baeyer-Villiger reaction is predictable, with the more substituted carbon atom typically migrating. scispace.comsemanticscholar.org
Ozonolysis: While primarily used for cleaving carbon-carbon double and triple bonds, ozonolysis can also be applied to ketones, though less commonly. acs.orgosti.gov The reaction proceeds through a Criegee intermediate. acs.org
Permanganate (B83412) Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the carbon-carbon bonds of ketones, ultimately yielding carboxylic acids. nih.gov The reaction conditions, such as temperature and pH, must be carefully controlled to achieve the desired products. nih.gov
The choice of method depends on the desired selectivity, yield, and environmental considerations, as traditional methods like nitric acid oxidation can produce significant greenhouse gas byproducts, such as nitrous oxide. cornell.edu
Combustion Chemistry and Kinetics of Propyl-Substituted Cycloalkanes
Propyl-substituted cycloalkanes, like n-propylcyclohexane, are a significant class of compounds found in conventional transportation fuels, including gasoline, jet fuel, and diesel. semanticscholar.orgaiaa.org Understanding their combustion chemistry is crucial for developing predictive models for engine performance and emissions. This compound emerges as a key intermediate species during the low-temperature oxidation of n-propylcyclohexane.
High-Temperature Oxidation Mechanisms
At high temperatures (typically above 950 K), the combustion of n-propylcyclohexane is dominated by unimolecular decomposition and radical chain reactions involving β-scission. scispace.comresearchgate.net The primary mechanism begins with the abstraction of a hydrogen atom from the n-propylcyclohexane molecule by small radicals (like OH, H, O), forming one of seven possible propyl-cyclohexyl radicals. semanticscholar.orgresearchgate.net
These fuel radicals are unstable at high temperatures and rapidly undergo β-scission, where a C-C bond breaks at the position beta to the radical center. This process leads to the fragmentation of the parent molecule into smaller, more stable species. Key decomposition products from the β-scission of propyl-cyclohexyl radicals include: researchgate.net
Ethylene
Propene
Methylene-cyclohexane
1-Pentene
Below is a table of first-order rate constants for the thermal decomposition of propylcyclohexane (B167486) at various high temperatures. acs.org
| Temperature (°C) | Temperature (K) | Decomposition Rate Constant (s⁻¹) |
| 375 | 648 | 3.66 x 10⁻⁷ |
| 400 | 673 | 1.35 x 10⁻⁶ |
| 425 | 698 | 4.88 x 10⁻⁶ |
| 450 | 723 | 8.63 x 10⁻⁵ |
Low-Temperature Oxidation Pathways
The low-temperature mechanism is initiated by H-atom abstraction from the fuel, similar to the high-temperature pathway. However, at lower temperatures, the resulting propyl-cyclohexyl radicals (R•) primarily react with molecular oxygen (O₂) in an addition reaction to form alkylperoxy radicals (ROO•). researchgate.net These ROO• radicals can then undergo a series of reactions that define the low-temperature oxidation process:
Isomerization: The ROO• radical can isomerize via an internal hydrogen atom abstraction to form a hydroperoxyalkyl radical (•QOOH). nih.gov
Second O₂ Addition: The •QOOH radical can add a second O₂ molecule to form a hydroperoxyalkylperoxy radical (•OOQOOH). chalmers.se
Formation of Ketohydroperoxides (KHPs): The •OOQOOH radical can further isomerize and decompose to form a ketohydroperoxide (KHP) and a hydroxyl radical (•OH). researchgate.netchalmers.se this compound is one of the specific KHP isomers formed during this process.
Chain-Branching: The decomposition of the ketohydroperoxide is a crucial chain-branching step, producing more radicals (typically two •OH radicals) and promoting reactivity, which can lead to autoignition. chalmers.seresearchgate.net
Role of Propylcyclohexanone in Surrogate Fuel Models
Surrogate fuels are mixtures of a few well-characterized hydrocarbon components designed to emulate the physical and chemical properties of real, complex fuels like jet fuel. acs.orgstanford.edu Propylcyclohexane is frequently included in these surrogates to represent the naphthene (cycloalkane) content of the target fuel. cornell.edustanford.edu
The accurate prediction of ignition delay times is a primary goal for surrogate fuel kinetic models. Since ignition, particularly in advanced compression-ignition engines, is governed by low-temperature chemistry, the role of intermediates like this compound is paramount. osti.govmdpi.com
Kinetic models for surrogate fuels must include detailed sub-mechanisms that account for the low-temperature oxidation pathways of each component. semanticscholar.orgmdpi.com The formation and decomposition of ketohydroperoxides, including specific isomers like this compound derived from n-propylcyclohexane, are critical reaction steps that produce the radical pool necessary for chain-branching and autoignition. chalmers.seresearchgate.net The rates of these reactions strongly influence the predicted ignition delay and the NTC behavior of the fuel. aiaa.org
Therefore, detailed studies on the formation and reactivity of cyclic ketones are essential for refining these models. nih.gov By incorporating accurate kinetic parameters for the reactions involving this compound and related species, researchers can develop more robust and predictive surrogate fuel models. These models are indispensable tools for computational fluid dynamics (CFD) simulations used to design more efficient and cleaner combustion engines. mdpi.com
Stereochemical Investigations of 3 Propylcyclohexanone and Its Transformations
Chirality and Enantiomerism of 3-Propylcyclohexanone
This compound is a chiral molecule. Chirality arises from the presence of a stereocenter, which is a carbon atom bonded to four different groups. In the case of this compound, the carbon atom at the third position (C3) of the cyclohexanone (B45756) ring is a stereocenter. This is because it is attached to a hydrogen atom, a propyl group, the C2 carbon of the ring (which is part of a carbonyl group), and the C4 carbon of the ring. Due to this single stereocenter, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-3-propylcyclohexanone and (S)-3-propylcyclohexanone, based on the Cahn-Ingold-Prelog priority rules. The presence of these stereoisomers is crucial in stereochemical investigations as they can exhibit different biological activities and can influence the stereochemical outcome of chemical reactions.
Conformational Analysis of the Cyclohexanone Ring System with a 3-Propyl Substituent
The stereochemistry of this compound is not only defined by its chirality but also by the conformational isomers it can adopt. The flexibility of the cyclohexane (B81311) ring allows it to exist in several conformations, with the chair conformation being the most stable.
Chair Conformations and Inversion Barriers
The cyclohexanone ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. fiveable.me In this conformation, the substituents on the ring can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). fiveable.melibretexts.org Through a process known as ring flip, one chair conformation can interconvert to another, causing the axial substituents to become equatorial and vice versa. fiveable.me For this compound, two chair conformations are in equilibrium with each other. In one conformer, the propyl group is in the axial position, and in the other, it is in the equatorial position. The energy barrier for this ring inversion in substituted cyclohexanes is generally low, allowing for rapid interconversion at room temperature. spcmc.ac.in
A-Values and Steric Interactions of the Propyl Group
The relative stability of the two chair conformations of this compound is determined by the steric interactions of the propyl group with the rest of the ring. Generally, a substituent is more stable in the equatorial position to avoid steric strain caused by 1,3-diaxial interactions. openstax.orgmsu.edu These interactions are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgpressbooks.pub
The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position due to greater steric bulk. masterorganicchemistry.comwikipedia.org While the exact A-value for a propyl group may vary slightly depending on the source, it is generally understood to be similar to or slightly larger than that of an ethyl group.
| Substituent | A-Value (kcal/mol) |
|---|---|
| Methyl | 1.70 - 1.74 |
| Ethyl | 1.75 |
| Isopropyl | 2.15 |
| tert-Butyl | ~5.0 |
The propyl group, being larger than a hydrogen atom, will preferentially occupy the equatorial position to minimize these unfavorable steric interactions. pressbooks.pub The conformation with the equatorial propyl group is therefore the more stable and predominant form at equilibrium. openstax.org
Diastereoselective and Enantioselective Synthesis and Reactions
The stereochemistry of this compound plays a critical role in its synthesis and subsequent chemical transformations, particularly in reactions that can generate new stereocenters.
Control of Stereochemistry in Reduction Products
The reduction of the carbonyl group in this compound to a hydroxyl group leads to the formation of 3-propylcyclohexanol. This reaction creates a new stereocenter at the C1 position, resulting in the possibility of forming diastereomers (cis and trans isomers). The stereochemical outcome of this reduction is influenced by the direction of the hydride attack on the carbonyl carbon.
In the more stable chair conformation of this compound, the propyl group is in the equatorial position. The incoming hydride reagent can attack from either the axial or the equatorial face of the carbonyl group. Axial attack generally leads to the formation of the equatorial alcohol, while equatorial attack results in the axial alcohol. The stereoselectivity of the reduction can be controlled by the choice of reducing agent and reaction conditions. For instance, the Luche reduction, which utilizes sodium borohydride (B1222165) in the presence of a cerium(III) chloride, is known for its high selectivity in reducing α,β-unsaturated ketones to allylic alcohols and can also provide stereoselectivity in the reduction of substituted cyclohexanones. mdpi.com The relative size of the hydride reagent and the steric hindrance posed by the propyl group and the ring itself will dictate the preferred trajectory of the nucleophilic attack, thus determining the diastereomeric ratio of the resulting alcohol.
Asymmetric Induction in Michael Additions
This compound can also be involved in reactions that exhibit asymmetric induction, where the existing stereocenter at C3 influences the creation of a new stereocenter elsewhere in the molecule. A notable example is the Michael addition, a versatile carbon-carbon bond-forming reaction. aip.org In an asymmetric Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. If this compound is used as a precursor to a chiral enamine or enolate, its reaction with a Michael acceptor can proceed with high diastereoselectivity.
The development of organocatalysis has provided powerful tools for controlling the stereochemistry of such reactions. thieme-connect.com For instance, chiral primary or secondary amines can catalyze the asymmetric Michael addition of ketones to nitroalkenes, leading to products with high diastereo- and enantioselectivity. nih.gov In the context of this compound, the chiral environment created by the catalyst and the inherent chirality of the ketone would direct the approach of the electrophile, favoring the formation of one diastereomer over the other. This control over stereochemistry is fundamental in the synthesis of complex molecules with multiple stereocenters. beilstein-journals.orgnih.gov
Determination of Enantiomeric Excess in Chiral Derivates
The quantification of enantiomeric excess in chiral derivatives originating from this compound is crucial for evaluating the stereoselectivity of chemical transformations. Researchers employ a variety of analytical techniques, primarily chromatography and spectroscopy, to separate and quantify enantiomers. The choice of method often depends on the physical and chemical properties of the derivative, the required accuracy, and the available instrumentation.
A common strategy involves the conversion of the parent ketone, this compound, into diastereomeric derivatives, which can then be analyzed using standard, non-chiral chromatographic methods. Alternatively, direct separation of enantiomers can be achieved using chiral stationary phases in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Spectroscopic methods, particularly nuclear magnetic resonance (NMR) with chiral resolving agents, also play a significant role.
Detailed Research Findings
While specific research focusing exclusively on the enantiomeric excess determination of a wide range of this compound derivatives is not extensively documented in publicly available literature, the principles can be extrapolated from studies on closely related 3-alkylcyclohexanones and other chiral ketones.
For instance, in the asymmetric reduction of 3-alkylcyclohexanones to their corresponding cyclohexanols, the enantiomeric excess of the resulting chiral alcohol is a key measure of the reaction's success. The determination of this ee is typically accomplished by chiral GC or HPLC. For GC analysis, the alcohol derivatives, such as their acetate (B1210297) or trifluoroacetate (B77799) esters, are often prepared to improve volatility and chromatographic resolution on a chiral stationary phase.
In one hypothetical study investigating the enantioselective reduction of this compound, different chiral catalysts could be screened. The resulting 3-propylcyclohexanol would then be analyzed to determine the enantiomeric excess. The data from such an experiment would be pivotal in identifying the most effective catalyst.
Similarly, derivatization of the ketone with a chiral hydrazine, can create diastereomeric hydrazones. These diastereomers can then be separated and quantified using standard HPLC or NMR, allowing for the indirect determination of the enantiomeric composition of any chiral derivative.
Data from a Hypothetical Enantioselective Reduction Study
To illustrate the application of these methods, the following interactive data table presents hypothetical results from an experiment screening different chiral catalysts for the asymmetric reduction of this compound to 3-propylcyclohexanol. The enantiomeric excess of the product was determined by chiral gas chromatography.
Interactive Data Table: Enantiomeric Excess in the Asymmetric Reduction of this compound
| Catalyst | Ligand | Product Configuration | Enantiomeric Excess (ee %) |
| RuCl₂(PPh₃)₃ | (S)-BINAP | R | 92 |
| RuCl₂(PPh₃)₃ | (R)-BINAP | S | 91 |
| Rh(COD)₂BF₄ | (S,S)-Chiraphos | R | 85 |
| Rh(COD)₂BF₄ | (R,R)-Chiraphos | S | 84 |
| CBS Catalyst | (S)-CBS | R | 98 |
| CBS Catalyst | (R)-CBS | S | 97 |
This table demonstrates how the choice of catalyst and its chiral ligand directly influences both the configuration and the enantiomeric purity of the resulting 3-propylcyclohexanol. Such data is fundamental in the field of asymmetric synthesis.
Another illustrative example could involve the analysis of a diastereomeric derivative. Let's consider the reaction of a racemic mixture of a chiral derivative of this compound with a single enantiomer of a chiral derivatizing agent, for instance, (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). The resulting diastereomeric esters could be analyzed by ¹H NMR spectroscopy. The relative integration of specific, well-resolved proton signals for each diastereomer would allow for the calculation of the diastereomeric excess, which in this case would be equivalent to the enantiomeric excess of the original derivative.
Interactive Data Table: Hypothetical ¹H NMR Data for Diastereomeric Esters
| Diastereomer | Chemical Shift (ppm) of Diagnostic Proton | Integral Value |
| Diastereomer 1 (from R-enantiomer) | 3.54 | 1.00 |
| Diastereomer 2 (from S-enantiomer) | 3.58 | 0.25 |
From this hypothetical NMR data, the ratio of the diastereomers is 1.00:0.25, which corresponds to a diastereomeric excess (and thus an enantiomeric excess of the starting material) of 60%. These examples underscore the precision required and the methodologies employed in the stereochemical investigation of this compound and its transformations.
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed information about the structure and chemical environment of a molecule. For 3-Propylcyclohexanone, ¹H and ¹³C NMR are fundamental for confirming the connectivity of the propyl group to the cyclohexanone (B45756) ring at the C-3 position.
¹H NMR Spectral Analysis for Structural Elucidation
The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The chemical shift (δ), multiplicity, and integration of each signal are key to assigning the protons. The protons on the cyclohexanone ring adjacent to the carbonyl group (C-2 and C-6) are expected to be the most deshielded of the ring protons, appearing further downfield. The proton at the C-3 position, being a methine proton attached to the propyl group, would also have a characteristic chemical shift. The protons of the propyl group would appear in the more shielded, upfield region of the spectrum, with the terminal methyl (CH₃) group being the most shielded.
The splitting patterns, governed by the n+1 rule, are crucial for confirming adjacent protons. For example, the triplet signal for the methyl group of the propyl chain would confirm its proximity to a methylene (B1212753) (CH₂) group. The complexity of the signals for the cyclohexanone ring protons is due to diastereotopicity and complex spin-spin coupling, often resulting in overlapping multiplets.
Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are estimated values based on standard chemical shift correlations. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2, H-6 (α to C=O) | 2.2 - 2.5 | Multiplet | 4H |
| H-3 (methine) | 1.8 - 2.1 | Multiplet | 1H |
| H-4, H-5 | 1.4 - 1.9 | Multiplet | 4H |
| Propyl-CH₂ (α to ring) | 1.2 - 1.4 | Multiplet | 2H |
| Propyl-CH₂ (β to ring) | 1.2 - 1.4 | Sextet | 2H |
| Propyl-CH₃ | 0.8 - 1.0 | Triplet | 3H |
¹³C NMR Spectral Analysis for Carbon Framework Characterization
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. In this compound, nine distinct signals are expected. The most deshielded signal, appearing significantly downfield (typically >200 ppm), is unequivocally assigned to the carbonyl carbon (C-1). The carbons of the cyclohexanone ring and the propyl chain appear in the more shielded, aliphatic region of the spectrum. The position of the propyl group at C-3 is confirmed by the chemical shifts of the ring carbons, which differ from those of the 2-propyl or 4-propyl isomers chemicalbook.com.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are estimated values based on standard chemical shift correlations. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 208 - 212 |
| C-2, C-6 | 40 - 45 |
| C-3 (methine) | 35 - 40 |
| C-4, C-5 | 25 - 35 |
| Propyl-C (α to ring) | 30 - 38 |
| Propyl-C (β to ring) | 18 - 25 |
| Propyl-C (γ, CH₃) | 13 - 15 |
Advanced NMR Techniques for Stereochemical Assignment
While 1D NMR spectra establish the basic structure, 2D NMR techniques are necessary to resolve signal overlap and determine the stereochemistry, particularly the conformational preference (axial vs. equatorial) of the propyl group.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the cyclohexanone ring and along the propyl chain, which is invaluable for assigning the complex multiplets of the ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom by linking it to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the placement of the propyl group at C-3 by observing correlations from the propyl protons to C-3, C-2, and C-4 of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for stereochemical and conformational analysis nih.gov. For this compound, a NOESY spectrum could distinguish between the axial and equatorial conformers of the propyl group. For instance, if the propyl group is in an axial position, NOE correlations would be observed between the axial proton on C-3 and the other axial protons on C-5.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.
GC-MS for Compound Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates a mixture into its individual components using gas chromatography, after which each component is analyzed by mass spectrometry. For this compound, GC-MS serves as a primary tool for identification and purity checks nih.gov.
In a GC analysis, this compound would exhibit a characteristic retention time under specific conditions (e.g., column type, temperature program). After elution from the GC column, the compound enters the mass spectrometer, which would confirm its molecular weight as 140.22 g/mol based on the molecular ion peak (M⁺•) at m/z = 140 chemicalbook.com. The purity of a sample is assessed by examining the gas chromatogram; a pure sample would ideally show a single, sharp peak, while impurities would appear as additional peaks at different retention times.
Fragmentation Pathways in Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound is characterized by the fragmentation of the molecular ion. The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. The fragmentation of cyclic ketones is dominated by specific pathways, primarily alpha-cleavage and ring-opening reactions libretexts.orgmsu.edu.
Alpha-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of a bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavages are possible:
Cleavage of the C1-C2 bond, followed by subsequent reactions, can lead to various fragment ions.
Cleavage of the C1-C6 bond results in an acylium ion.
Loss of the Propyl Group: A prominent fragmentation pathway would be the cleavage of the bond between the cyclohexanone ring and the propyl group (C3-Cα bond), leading to the loss of a propyl radical (•C₃H₇, 43 Da). This would generate a fragment ion at m/z = 97.
Ring-Opening and Rearrangements: The molecular ion can undergo ring-opening, followed by hydrogen rearrangements and further fragmentation. A common fragmentation for cyclohexanones involves the loss of ethene (C₂H₄, 28 Da) or other neutral molecules, leading to characteristic fragment ions.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Identity of Fragment | Fragmentation Pathway |
| 140 | [C₉H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 112 | [M - C₂H₄]⁺• | Loss of ethene after ring opening |
| 97 | [M - C₃H₇]⁺ | Loss of propyl radical |
| 84 | [C₅H₈O]⁺• | Retro-Diels-Alder type fragmentation |
| 69 | [C₄H₅O]⁺ | Acylium ion from ring cleavage |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further fragmentation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. In the context of this compound, IR spectroscopy provides a definitive means of identifying its key structural features, namely the carbonyl group of the ketone and the hydrocarbon framework of the propyl-substituted cyclohexane (B81311) ring.
The IR spectrum of this compound is characterized by several key absorption bands. The most prominent and diagnostic of these is the strong, sharp peak corresponding to the stretching vibration of the carbonyl (C=O) group. For cyclic ketones such as cyclohexanone and its derivatives, this absorption typically appears in the region of 1715-1705 cm⁻¹. The exact position of this peak can be influenced by the conformation of the ring and the nature of the substituent. qiboch.com
In addition to the carbonyl absorption, the spectrum will exhibit a series of peaks corresponding to the C-H bonds of the cyclohexane ring and the propyl group. The stretching vibrations of the sp³ hybridized C-H bonds are typically observed in the region of 3000-2850 cm⁻¹. Furthermore, the bending vibrations of the CH₂ and CH₃ groups will give rise to characteristic absorptions. For instance, the scissoring vibration of the CH₂ groups in the cyclohexane ring is expected around 1450 cm⁻¹. qiboch.com
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretching | 1715 - 1705 | Strong, Sharp |
| C-H (sp³) | Stretching | 3000 - 2850 | Medium to Strong |
| CH₂ | Scissoring (Bending) | ~1450 | Medium |
| CH₃ | Bending | ~1465 and ~1375 | Medium |
| C-C | Stretching | 1200 - 800 | Weak to Medium |
This interactive table summarizes the key IR absorption bands anticipated for this compound based on the analysis of its constituent functional groups.
Chiral Chromatography for Enantiomer Separation and Quantification
This compound is a chiral molecule, existing as a pair of enantiomers due to the presence of a stereocenter at the third carbon of the cyclohexanone ring. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit different biological activities. Consequently, the separation and quantification of the individual enantiomers are of significant importance. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the most widely employed and effective method for this purpose. nih.gov
The principle of chiral chromatography lies in the differential interaction of the enantiomers with a chiral stationary phase. This results in the formation of transient diastereomeric complexes, leading to different retention times for the two enantiomers and thus enabling their separation. nih.gov The choice of the CSP is critical for achieving successful enantioseparation. For a molecule like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.commdpi.com These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can lead to good chiral recognition.
In a typical chiral HPLC method for the separation of this compound enantiomers, a column packed with a polysaccharide-based CSP would be employed. The mobile phase would likely consist of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, like isopropanol (B130326) or ethanol. The precise composition of the mobile phase is optimized to achieve the best balance between resolution and analysis time.
The quantification of the separated enantiomers is typically performed using a UV detector. The area under each peak in the chromatogram is proportional to the concentration of the corresponding enantiomer. This allows for the determination of the enantiomeric excess (ee) or the enantiomeric ratio of a given sample.
The following table provides hypothetical chromatographic data for the enantioseparation of this compound on a chiral stationary phase, illustrating the expected outcome of such an analysis.
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Purity (%) |
| (R)-3-Propylcyclohexanone | 8.5 | 15000 | 95 |
| (S)-3-Propylcyclohexanone | 10.2 | 750 | 5 |
This interactive table presents illustrative data from a chiral HPLC analysis, demonstrating the separation and quantification of the enantiomers of this compound.
It is important to note that the development of a specific chiral separation method requires systematic investigation of different chiral stationary phases and mobile phase compositions to achieve optimal resolution and accuracy. mdpi.com The self-disproportionation of enantiomers (SDE) via achiral chromatography is another phenomenon that can, in some cases, be utilized for the optical purification of non-racemic mixtures. rsc.orgucj.org.ua
Computational Chemistry and Theoretical Modeling of 3 Propylcyclohexanone
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-propylcyclohexanone at the atomic level. Methods such as Density Functional Theory (DFT) are widely employed to predict its three-dimensional structure and the distribution of electrons within the molecule.
The geometry of this compound is primarily defined by its cyclohexane (B81311) ring, which adopts a chair conformation to minimize steric and angle strain. youtube.com The presence of the sp2-hybridized carbonyl carbon slightly flattens the ring in its vicinity compared to cyclohexane. youtube.com The propyl group at the C3 position can exist in either an axial or an equatorial position, leading to two distinct chair conformers. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, are used to perform geometry optimization for both conformers to find their lowest energy structures. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.
Electronic structure analysis reveals how electrons are distributed, which is key to understanding the molecule's reactivity. The carbonyl group introduces a significant dipole moment due to the high electronegativity of the oxygen atom. Calculations can quantify this dipole moment and map the molecular electrostatic potential (MEP), highlighting the electron-rich (negative) region around the carbonyl oxygen and the electron-poor (positive) region around the carbonyl carbon. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. For a ketone like this compound, the LUMO is typically localized on the C=O π* antibonding orbital, indicating that this site is susceptible to nucleophilic attack.
Table 1: Illustrative Calculated Geometric and Electronic Properties for this compound Conformers (DFT/B3LYP/6-31G)* Note: These values are representative and would be refined by specific high-level calculations.
| Property | Equatorial Conformer | Axial Conformer |
|---|---|---|
| C=O Bond Length (Å) | 1.215 | 1.216 |
| C2-C3-C4 Bond Angle (°) | 111.5 | 112.0 |
| Dipole Moment (Debye) | 2.95 | 3.05 |
| HOMO Energy (eV) | -6.85 | -6.90 |
| LUMO Energy (eV) | -0.25 | -0.23 |
Reaction Pathway Modeling and Transition State Analysis
Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound, allowing for the identification of reaction pathways and the characterization of transition states. libretexts.orgwikipedia.org This is critical for understanding reaction mechanisms, kinetics, and stereoselectivity. For instance, in the reduction of the ketone group by a hydride reagent, theoretical modeling can elucidate why the attack occurs from a specific face of the molecule. youtube.com
The process begins by identifying the reactants and products on the potential energy surface. Computational algorithms then search for the minimum energy path connecting them. The highest point along this path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to proceed. youtube.com Locating the TS is a critical computational task, confirmed by frequency analysis where the TS structure exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. muni.cz The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter in determining the reaction rate. For reactions like the Norrish type I cleavage, a common photochemical reaction for ketones, modeling can predict the likelihood of ring-opening by calculating the energy barrier on the excited-state potential energy surface. uci.edu
For complex processes like combustion or pyrolysis, a detailed kinetic model comprising hundreds of species and thousands of elementary reactions is necessary. researchgate.net While direct kinetic modeling for this compound is not widely available, models for similar molecules like n-propylcyclohexane and cyclohexane provide a robust framework. acs.orgresearchgate.netmdpi.com
A kinetic model for this compound would be constructed by defining reaction classes and estimating their rate constants. Key reaction pathways at high temperatures would include:
H-atom abstraction: Removal of a hydrogen atom by small radicals (e.g., OH, H) from various positions on the propyl chain and the cyclohexane ring.
β-scission: The cleavage of C-C bonds in the resulting radicals, leading to the formation of smaller, stable molecules (like propene and ethylene) and new radicals. researchgate.net
Ring-opening reactions: Following H-atom abstraction from the ring, subsequent β-scission can lead to the opening of the cyclohexanone (B45756) ring.
Rate constants for these elementary reactions are often determined by analogy to similar, well-studied reactions or calculated using transition state theory with parameters derived from quantum chemical calculations. researchgate.net The entire mechanism is then validated by comparing simulation results against experimental data, such as ignition delay times or species concentration profiles under various conditions. researchgate.netmdpi.com
Table 2: Representative Reaction Classes in a High-Temperature Kinetic Model for this compound
| Reaction Class | Example Reaction | Significance |
|---|---|---|
| Initiation | This compound → C3H7• + •C6H9O | Initial fuel breakdown |
| H-Abstraction | This compound + •OH → P-C9H15O• + H2O | Fuel consumption, radical pool propagation |
| β-Scission (Side Chain) | CH3CH2CH2-C6H9O• → CH3CH2• + CH2=CHC6H9O | Formation of smaller alkyl radicals |
| Ring Opening | •C6H9O → •(CH2)5CO-CH=CH2 | Formation of acyclic species |
| Termination | CH3• + H• → CH4 | Removal of radicals from the system |
Kinetic models are inherently uncertain due to estimations in rate constants and thermodynamic data. Uncertainty quantification (UQ) is a critical step in model development that assesses the reliability of model predictions. capes.gov.brsemanticscholar.org It involves propagating the uncertainties from the input parameters (like activation energies) through the model to determine the uncertainty in the output (like ignition delay time). princeton.edu
Conformational Energy Calculations and Potential Energy Surfaces
The flexibility of the cyclohexane ring and the rotatable propyl group means that this compound can exist in multiple conformations. Computational chemistry is essential for determining the relative energies of these conformers and understanding the dynamics of their interconversion. researchgate.net
The most stable conformations are the two chair forms with the propyl group in either the equatorial or axial position. Due to steric hindrance, specifically 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same side of the ring, the equatorial conformation is generally more stable. study.com The energy difference between the axial and equatorial conformers (the A-value) can be calculated with high accuracy using methods like MP2 or coupled-cluster theory, though DFT often provides a good balance of accuracy and computational cost. researchgate.net For a propyl group, this energy difference is expected to be significant, leading to a strong preference for the equatorial conformer at equilibrium.
The potential energy surface (PES) for ring inversion (the process of one chair form converting to the other) can also be mapped. researchgate.net This process proceeds through higher-energy intermediates, including boat and twist-boat conformations. youtube.com The calculations identify the transition states connecting these structures and determine the energy barriers for inversion, providing insight into the flexibility of the ring system.
Table 3: Hypothetical Relative Energies of this compound Conformers Calculated relative to the most stable conformer (Equatorial-Chair).
| Conformation | Relative Gibbs Free Energy (kcal/mol) | Equilibrium Population at 298 K (%) |
|---|---|---|
| Equatorial-Chair | 0.00 | ~97.1 |
| Axial-Chair | 2.15 | ~2.8 |
| Twist-Boat | ~5.5 | <0.1 |
| Boat (Transition State) | ~6.9 | - |
Molecular Dynamics Simulations for Solvent Effects and Interactions
While quantum chemical calculations are powerful for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. rsc.orgresearchgate.net MD simulations model the explicit interactions between a solute molecule (this compound) and a large number of solvent molecules over time.
MD simulations can provide detailed information on how a solvent influences the properties of this compound. For example, the conformational equilibrium between the axial and equatorial forms can be affected by the polarity of the solvent. A polar solvent might preferentially stabilize the conformer with the larger dipole moment. researchgate.net MD can be used to calculate the free energy difference between the two conformers in a given solvent to predict this effect.
Furthermore, MD simulations can be used to study solvation structure, revealing how solvent molecules arrange themselves around the solute. For this compound in water, one would expect to see water molecules forming hydrogen bonds with the carbonyl oxygen. Simulations can also calculate dynamic properties, such as the diffusion coefficient of this compound in a particular solvent, and can be used to predict macroscopic properties like solubility. rsc.org Mixed-solvent simulations can identify preferential solvation and explore complex solvent environments. nih.gov
Derivatives, Analogues, and Structural Modifications of 3 Propylcyclohexanone
Alkyl-Substituted Cyclohexanone (B45756) Analogues (e.g., 3-Pentylcyclohexanone, 3-Methyl-5-propylcyclohexanone)
Alkyl-substituted cyclohexanones are a broad class of compounds that share the fundamental cyclohexanone ring but differ in the nature and position of their alkyl substituents. These substitutions can significantly influence the molecule's physical and chemical properties.
3-Pentylcyclohexanone is a close analogue of 3-propylcyclohexanone, differing by the extension of the alkyl chain at the 3-position. While specific detailed synthetic procedures for 3-pentylcyclohexanone are not extensively documented in readily available literature, its synthesis can be inferred from general methods for preparing 3-alkylcyclohexanones. One common approach involves the Michael addition of a pentyl organocuprate reagent to cyclohexenone.
3-Methyl-5-propylcyclohexanone represents a more complex analogue with two distinct alkyl substituents on the cyclohexanone ring. A closely related and well-characterized compound is 3-methyl-5-propylcyclohex-2-en-1-one. This unsaturated ketone is described as a pale yellow to colorless liquid with a warm, spicy, and woody odor. Its physical and chemical properties are summarized in the table below. The synthesis of 3-methyl-5-propylcyclohexanone could potentially be achieved through the catalytic hydrogenation of 3-methyl-5-propylcyclohex-2-en-1-one. The reactivity of such disubstituted cyclohexanones is influenced by the steric and electronic effects of both alkyl groups, which can direct the outcome of reactions at the carbonyl group and the alpha-carbons. For instance, aldol (B89426) condensation of 3-methylcyclohexanone (B152366) can lead to the formation of enones through self-condensation, resulting in a mixture of products. smolecule.com
| Property | Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| Physical Description | Pale yellow to colourless liquid |
| Odor | Warm, spicy, woody |
| Solubility | Insoluble in water; soluble in ether and oils |
| Density | 0.924-0.928 g/cm³ |
| Refractive Index | 1.481-1.486 |
| Data for 3-Methyl-5-propylcyclohex-2-en-1-one |
The synthesis of 3-methylcyclohexanone itself can be achieved through methods such as the oxidation of methylcyclohexane (B89554) or the partial hydrogenation of cresols. smolecule.com
Cyclohexanone Derivatives with Multiple Ketone Functions (e.g., Diones)
Cyclohexanediones are derivatives of cyclohexanone that feature a second ketone group on the ring. These diones exist as three constitutional isomers: 1,2-, 1,3-, and 1,4-cyclohexanedione, each with distinct chemical properties and synthetic routes.
1,2-Cyclohexanedione can be prepared through several methods, including the bromination of cyclohexanone followed by treatment with a base, or the oxidation of cyclohexanone using selenium dioxide. orgsyn.org In the latter method, a solution of selenious acid in dioxane and water is added to cyclohexanone, leading to the formation of the dione (B5365651) and elemental selenium. orgsyn.org
1,3-Cyclohexanedione is a naturally occurring compound that is commercially produced by the semi-hydrogenation of resorcinol. wikipedia.org In solution, it predominantly exists as its enol tautomer. wikipedia.org This enolic character is a key feature of its reactivity. The active methylene (B1212753) group between the two carbonyls is highly acidic, allowing for a wide range of derivatization reactions. journalcra.com For example, treatment with methyl iodide in the presence of a base leads to the formation of 2-methyl-1,3-cyclohexanedione. wikipedia.org Several herbicides, such as mesotrione (B120641) and sethoxydim, are derivatives of 1,3-cyclohexanedione. wikipedia.org
1,4-Cyclohexanedione synthesis often involves the hydrolysis and decarboxylation of 2,5-dicarbethoxy-1,4-cyclohexanedione, which is itself prepared from the self-condensation of diethyl succinate.
The presence of two carbonyl groups in cyclohexanediones significantly influences their reactivity compared to cyclohexanone. The dicarbonyl arrangement allows for a range of condensation and cyclization reactions, making them valuable precursors in the synthesis of more complex molecules, including various heterocyclic compounds. journalcra.com
| Compound | Common Synthetic Precursor(s) | Key Reactive Feature |
| 1,2-Cyclohexanedione | Cyclohexanone | Adjacent dicarbonyl moiety |
| 1,3-Cyclohexanedione | Resorcinol | Predominantly enolic form, active methylene group |
| 1,4-Cyclohexanedione | Diethyl succinate | Symmetrical dicarbonyl arrangement |
Unsaturated Analogues (e.g., 3-Propylcyclohexene)
The introduction of a double bond into the cyclohexyl ring of this compound gives rise to unsaturated analogues such as 3-propylcyclohexene. This structural modification changes the hybridization of two of the ring carbons from sp³ to sp² and introduces the potential for reactions characteristic of alkenes.
3-Propylcyclohexene is a colorless liquid with the molecular formula C₉H₁₆ and a molecular weight of 124.22 g/mol . nist.govchemspider.com Its preparation can be envisioned through several synthetic pathways starting from cyclohexene (B86901) or propylcyclohexane (B167486) derivatives. One potential route involves the allylic substitution of cyclohexene. Another approach could be the dehydration of a corresponding alcohol, such as 3-propylcyclohexanol. A multi-step synthesis starting from cyclohexene involves hydroxylation to form an alcohol, oxidation to a ketone, reaction with a Gilman reagent (dipropyl lithium cuprate) to add the propyl group, followed by elimination to form the double bond and subsequent reduction. study.comstudy.com
The reactivity of 3-propylcyclohexene is dominated by the chemistry of the carbon-carbon double bond. It can undergo a variety of addition reactions, such as hydrogenation to form propylcyclohexane, hydrohalogenation, and hydration. The presence of the propyl group can influence the regioselectivity of these addition reactions.
Synthesis and Reactivity of Functionalized Propylcyclohexanones
The introduction of additional functional groups onto the this compound scaffold opens up a vast area of chemical space, allowing for the synthesis of complex molecules with tailored properties. The synthesis of these functionalized derivatives can be achieved through various organic transformations.
Palladium-catalyzed cyclization reactions of propargylic esters with bis-nucleophiles represent a powerful method for constructing functionalized cyclic molecules. clockss.org For instance, the reaction of 2-propylcyclohexane-1,3-dione (B8496786) with a propargylic carbonate in the presence of a palladium catalyst can yield a propyl-substituted tetrahydrobenzofuranone derivative. clockss.org This reaction proceeds through the formation of a π-propargylpalladium complex, which then reacts with the diketone to form a π-allylpalladium intermediate, followed by an intramolecular nucleophilic attack to afford the cyclized product. clockss.org
The reactivity of functionalized propylcyclohexanones is dictated by the interplay of the existing propyl and ketone functionalities with the newly introduced groups. For example, the presence of an ester or amide group can influence the acidity of the α-protons and provide additional sites for chemical modification. Stereoselective synthesis of functionalized cyclohexanone derivatives can be achieved through the condensation of aromatic aldehydes with acetoacetamide, highlighting the potential for creating complex stereochemistry. researchgate.net
Structural Relationship to Industrially Relevant Cycloalkanes and their Combustion
Cycloalkanes, particularly substituted cyclohexanes, are significant components of conventional fuels such as gasoline, diesel, and jet fuel. jove.com The structure of this compound is closely related to that of propylcyclohexane, an alkylcycloalkane that can be considered a model compound for cyclic components in fuels. Understanding the relationship between the structure of these molecules and their combustion properties is crucial for developing improved and more sustainable fuels.
The combustion of cycloalkanes is a complex process that releases a significant amount of energy, making them valuable as fuels. The heat of combustion is a key measure of the energy content of a fuel and is related to the stability of the molecule. openochem.org Generally, for cycloalkanes, the heat of combustion per CH₂ group is a measure of the ring strain. msu.edu Cyclohexane (B81311), which can adopt a strain-free chair conformation, has a lower heat of combustion per CH₂ group compared to smaller, more strained rings like cyclopropane (B1198618) and cyclobutane. openochem.org
The introduction of an alkyl substituent, such as a propyl group, to the cyclohexane ring affects its physical properties and combustion behavior. Alkylcycloalkanes are an important class of compounds in surrogate fuel mixtures used to model the combustion of real fuels. fiveable.me The presence of a ketone group in this compound, as opposed to a methylene group in propylcyclohexane, would significantly alter its combustion chemistry. The oxygen atom would lead to different reaction pathways during oxidation, likely affecting ignition properties and the formation of pollutants. For instance, the presence of the carbonyl group would make the molecule more polar and would likely lead to the formation of different oxygenated intermediates during combustion compared to its alkane counterpart.
The stability of cycloalkanes, and thus their energy content, is influenced by factors such as angle strain, torsional strain, and steric strain. jove.comfiveable.me The chair conformation of the cyclohexane ring in this compound minimizes angle and torsional strain, similar to cyclohexane itself. openochem.org However, the presence of the propyl group introduces the possibility of steric interactions, which can influence the conformational equilibrium of the ring. These structural features have a direct impact on the molecule's potential energy and, consequently, its heat of combustion. jove.com
| Compound | Molecular Formula | Key Structural Feature | Relevance to Combustion |
| This compound | C₉H₁₆O | Cyclohexane ring with propyl and ketone groups | Oxygenated cyclic compound, potential fuel additive |
| Propylcyclohexane | C₉H₁₈ | Alkyl-substituted cycloalkane | Component of conventional fuels, surrogate fuel molecule |
| Cyclohexane | C₆H₁₂ | Unsubstituted cycloalkane | Fundamental cycloalkane, model for ring strain studies |
| Methylcyclohexane | C₇H₁₄ | Simple alkyl-substituted cycloalkane | Representative cycloalkane in surrogate fuels |
Role in Organic Synthesis and Chemical Transformations
3-Propylcyclohexanone as a Building Block in Complex Molecule Synthesis
The functionalized cyclohexane (B81311) ring of this compound makes it an attractive starting material for the synthesis of a wide array of more complex molecules, including natural products and their analogues. The reactivity of the ketone functionality allows for a variety of transformations, such as nucleophilic additions, alpha-functionalization, and ring-opening reactions, providing pathways to diverse molecular structures.
While specific examples detailing the extensive use of this compound as a building block in the total synthesis of complex natural products are not widespread in the readily available literature, the general utility of substituted cyclohexanones is well-established. These cyclic ketones are common synthons in cascade reactions, which are highly efficient processes for generating molecular complexity from simpler starting materials. For instance, cascade polycyclizations are a powerful tool in natural product synthesis, where the cyclohexane ring can serve as a foundational element.
The synthesis of functionalized cyclohexanones is a key area of research, as these compounds are precursors to various bioactive molecules. Methodologies for creating substituted cyclohexanones often involve cascade reactions that can introduce a range of functional groups, setting the stage for subsequent transformations into more intricate structures.
Intermediate in the Production of Industrially Significant Chemicals (e.g., 3-Propyladipic Acid)
One of the significant industrial applications of cyclic ketones is their conversion to dicarboxylic acids through oxidative cleavage. While adipic acid, derived from cyclohexanone (B45756), is a high-volume commodity chemical used in the production of nylon, substituted dicarboxylic acids also have important applications in polymers, plasticizers, and lubricants.
The oxidation of this compound is a potential route to 3-propyladipic acid. The general process for the oxidation of cyclic ketones to dicarboxylic acids often involves the use of oxidizing agents such as nitric acid or, in greener approaches, molecular oxygen in the presence of metal catalysts. The position of the substituent on the cyclohexane ring influences the structure of the resulting dicarboxylic acid. For 3-methylcyclohexanone (B152366), oxidation leads to a mixture of 3-methyladipic acid and 2-methyladipic acid, indicating that cleavage of the C1-C6 and C1-C2 bonds occurs. By analogy, the oxidation of this compound would be expected to yield 3-propyladipic acid as a primary product.
The selective oxidation of substituted cyclohexanones is an area of active research, with a focus on developing catalytic systems that are efficient and environmentally benign. The following table illustrates the conversion and selectivity for the oxidation of various cyclic ketones to their corresponding dicarboxylic acids using a catalytic system, highlighting the general feasibility of this transformation.
| Cyclic Ketone | Conversion (%) | Selectivity to Dicarboxylic Acid (%) |
| Cyclopentanone | >98 | 68 (to Glutaric Acid) |
| Cycloheptanone | - | - |
| Cyclooctanone | - | - |
| Cyclododecanone | - | 76 (to 1,12-Dodecanedioic Acid) |
| 2-Methylcyclohexanone | - | (Yields 6-oxyheptanoic acid as major product) |
| 3-Methylcyclohexanone | - | (Yields 3-methyladipic and 2-methyladipic acids) |
| 4-Methylcyclohexanone | - | 72 (to 4-methyladipic acid) |
Data sourced from studies on the oxidation of cyclic ketones. Specific data for this compound was not available in the search results.
Precursor for Chiral Alcohols and other Stereochemically Defined Compounds
The reduction of the carbonyl group in this compound provides access to cis- and trans-3-propylcyclohexanol. The stereochemical outcome of this reduction can be controlled through the choice of reducing agents and reaction conditions, leading to the selective formation of one diastereomer over the other. These chiral alcohols are valuable intermediates in the synthesis of stereochemically defined compounds, including pharmaceuticals and liquid crystals.
Biocatalysis, utilizing whole-cell microorganisms or isolated enzymes, has emerged as a powerful tool for the stereoselective reduction of ketones. nih.gov These biological systems can exhibit high levels of enantioselectivity and diastereoselectivity, often under mild and environmentally friendly conditions. For example, the biocatalytic reduction of 4-propylcyclohexanone (B1345700) has been extensively studied, with various microorganisms and enzymes capable of producing either the cis- or trans-4-propylcyclohexanol with high stereoselectivity. acs.orgmdpi.com
A study on the biotransformation of 4-propylcyclohexanone using the fungus Galactomyces geotrichum demonstrated the highly selective formation of cis-4-propylcyclohexanol. acs.org The following table summarizes the results of this biocatalytic reduction.
| Substrate | Biocatalyst | Product | Diastereomeric Ratio (cis:trans) | Conversion (%) |
| 4-Propylcyclohexanone | Galactomyces geotrichum JCM 6359 | 4-Propylcyclohexanol (B1272916) | 99.5:0.5 | 78 |
This data for the 4-propyl isomer illustrates the potential for high stereoselectivity in the biocatalytic reduction of substituted cyclohexanones.
By analogy, it is expected that this compound can be stereoselectively reduced to either cis- or trans-3-propylcyclohexanol using appropriate biocatalysts. The resulting chiral alcohols can then be used as building blocks in the synthesis of complex molecules where precise control of stereochemistry is crucial.
Applications in Catalyst Development and Optimization for Specific Reactions
Substituted cyclohexanones, including this compound, serve as important model substrates in the development and optimization of new catalysts and catalytic methods. The hydrogenation of the ketone functionality is a key reaction for which a wide range of catalysts, both homogeneous and heterogeneous, have been developed.
The performance of these catalysts is often evaluated based on their activity, selectivity (chemo-, regio-, and stereoselectivity), and stability. By using substrates like this compound, researchers can probe the influence of steric and electronic factors on the catalytic process. For example, the development of catalysts for asymmetric hydrogenation often involves screening a variety of substrates to determine the scope and limitations of the catalyst. princeton.edursc.org
The optimization of reaction conditions, such as solvent, temperature, pressure, and catalyst loading, is also facilitated by the use of well-defined substrates. The insights gained from these studies can then be applied to more complex and synthetically valuable transformations. While specific studies focusing exclusively on this compound for catalyst development are not extensively detailed in the provided search results, the broader research on substituted cyclohexanones underscores their importance in this field.
Advanced Research Methodologies and Techniques Employed in 3 Propylcyclohexanone Studies
Reactor Systems for Kinetic Studies
Kinetic studies of cyclic compounds like 3-propylcyclohexanone, particularly under combustion or pyrolysis conditions, rely on specialized reactors that can achieve precise control over temperature, pressure, and reaction time. The data from these reactors are essential for developing and validating detailed chemical kinetic models.
Shock Tubes
Shock tubes are facilities used to study chemical kinetics at high temperatures and pressures. A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that travels through a low-pressure gas mixture containing the reactant (e.g., a cyclohexane (B81311) derivative). This shock wave rapidly heats and compresses the gas, initiating the reaction.
Principle: The rapid, near-instantaneous heating and pressurization create a well-defined state for studying elementary reactions.
Application: They are used to measure ignition delay times and species concentration time-histories during pyrolysis and oxidation. stanford.edu For instance, studies on cyclohexane derivatives utilize shock tubes to investigate thermal decomposition, providing insights into the initial reaction steps and product formation, which is a methodology directly applicable to this compound. iisc.ac.inresearchgate.net The experimental data obtained are crucial for validating proposed kinetic mechanisms. iisc.ac.in
Rapid Compression Machines (RCMs)
RCMs simulate a single compression stroke of an internal combustion engine, allowing for the study of autoignition chemistry under controlled, engine-like conditions. core.ac.ukmarquette.edumit.edu They are particularly suited for investigating low-to-intermediate temperature chemistry (600–1100 K), a range where many fuel-specific effects occur. core.ac.ukmarquette.edu
Principle: A piston rapidly compresses a reactive gas mixture, raising its temperature and pressure to induce autoignition. The pressure trace over time is the primary data collected. core.ac.uk
Application: RCMs are used to measure ignition delay times and can be equipped with diagnostics to measure species concentrations during combustion. core.ac.uk Comprehensive studies on n-propylcyclohexane, a close structural analog of this compound, have utilized RCMs to measure ignition delay times over a range of temperatures and pressures. uconn.edubohrium.com
Jet Stirred Reactors (JSRs)
A JSR is a type of continuously stirred-tank reactor (CSTR) ideal for gas-phase kinetic studies at constant temperature and pressure. researchgate.net Fresh reactants are continuously fed into the reactor while the products are withdrawn, allowing the reaction to reach a steady state.
Principle: The vigorous stirring ensures spatial homogeneity of temperature and concentration within the reactor.
Application: JSRs are primarily used to study the oxidation and pyrolysis of fuels. researchgate.net By analyzing the composition of the outflowing gas at different temperatures, researchers can record the evolution of reactants and products. researchgate.net This technique has been applied to the oxidation of n-propylcyclohexane to measure species mole fractions under various conditions, providing critical data for kinetic model validation. bohrium.comresearchgate.net
Pressurized Flow Reactors (PFRs)
PFRs are used to study the evolution of chemical species over a specific residence time at elevated pressures. The reactants flow through a tube-like reactor, and the composition of the mixture is analyzed at the outlet.
Principle: In an ideal PFR, the fluid flows in a plug-like manner with no axial mixing, allowing for the study of reaction progress as a function of distance along the reactor, which corresponds to reaction time.
Application: PFRs are valuable for obtaining speciation data at low-to-intermediate temperatures. In the study of n-propylcyclohexane combustion, a PFR was used to measure stable intermediate species over a temperature range of 550–850 K, complementing data from other reactor types. bohrium.com
| Reactor Type | Typical Temperature Range (K) | Typical Pressure Range | Primary Measurement | Application in Cyclohexane Derivative Studies |
|---|---|---|---|---|
| Shock Tube | 1000 - 3000+ | High (10 - 100+ atm) | Ignition Delay Time, Species Profiles | High-temperature pyrolysis and oxidation kinetics. stanford.eduiisc.ac.inresearchgate.net |
| Rapid Compression Machine (RCM) | 600 - 1100 | High (10 - 100+ atm) | Ignition Delay Time | Low-to-intermediate temperature autoignition. core.ac.ukmarquette.eduuconn.edubohrium.com |
| Jet Stirred Reactor (JSR) | 500 - 1200 | Low to Moderate (Atmospheric - 10 atm) | Species Mole Fractions | Oxidation and pyrolysis product speciation. bohrium.comresearchgate.netresearchgate.net |
| Pressurized Flow Reactor (PFR) | 500 - 1000 | Moderate to High (1 - 20+ atm) | Species Mole Fractions | Intermediate species formation at controlled residence times. bohrium.com |
Chromatographic Techniques for Separation and Analysis
Chromatography is an essential tool for separating and analyzing the complex mixtures that result from the synthesis or reaction of this compound.
Gas Chromatography (GC)
GC is the most widely used technique for analyzing the volatile and semi-volatile products from reactions involving cyclohexane derivatives.
Principle: A sample is vaporized and injected into a column. An inert carrier gas moves the sample through the column, which contains a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification.
Application: In studies of propylcyclohexane (B167486) thermal decomposition, GC is used to monitor the disappearance of the reactant and the appearance of decomposition products. scispace.com Similarly, in the synthesis of 4-propylcyclohexanone (B1345700) (an isomer of this compound), GC and GC-MS are the standard methods for analyzing the reaction mixture to determine yield and product distribution. chemicalbook.com The concentrations of major and minor products from shock tube experiments on cyclohexane derivatives are also measured using GC-FID and GC-MS. iisc.ac.in
High-Performance Liquid Chromatography (HPLC)
While GC is more common for volatile compounds, HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds.
Principle: A liquid solvent (mobile phase) carries a sample through a column packed with a solid adsorbent material (stationary phase). Separation is based on the different interactions of the compounds with the stationary phase.
Application: For this compound, HPLC could be employed to analyze products from liquid-phase oxidation or derivatization reactions, where the resulting products might be less volatile or thermally unstable for GC analysis.
| Technique | Principle of Separation | Typical Detector | Application for this compound Studies |
|---|---|---|---|
| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a stationary phase. | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Analysis of volatile reactants and products in synthesis, pyrolysis, and oxidation studies. iisc.ac.inscispace.comchemicalbook.com |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | UV-Vis, Refractive Index (RI), Mass Spectrometer (MS) | Analysis of non-volatile or thermally labile products from liquid-phase reactions. |
Spectroscopic Techniques for In-situ Reaction Monitoring
In-situ spectroscopic techniques allow for the real-time monitoring of reactions without the need for sample extraction. This provides dynamic information about reactant consumption, product formation, and the presence of transient intermediates. spectroscopyonline.comnih.gov
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for in-situ analysis. nih.gov They can track changes in functional groups during a reaction. For example, in a reaction involving this compound, one could monitor the characteristic carbonyl (C=O) stretch to follow its consumption. These methods have been successfully used to monitor deprotection reactions in real-time, which can be analogous to reactions involving the ketone group. nih.govresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or Electron Spin Resonance, ESR) is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. In-situ EPR can be used to monitor the evolution of radicals during catalysis or photodegradation in real time, providing mechanistic insights. bath.ac.uk This would be particularly valuable for studying the pyrolysis or oxidation mechanisms of this compound, which are known to proceed via radical pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for structural elucidation of final products, in-situ NMR allows for the monitoring of reactions within an NMR tube. This can provide quantitative data on the concentrations of reactants, intermediates, and products over time, offering a complete picture of the reaction kinetics. bath.ac.uk
Catalytic Reactor Design and Optimization
The synthesis and conversion of this compound often involve catalytic processes. The design of the reactor is critical to maximize yield, selectivity, and catalyst lifetime.
Batch Reactors: For laboratory-scale synthesis and catalyst screening, high-pressure batch reactors are often used. A documented synthesis of 4-propylcyclohexanone from 4-propylphenol (B1200801) utilized a high-pressure batch reactor made of SUS316 stainless steel. chemicalbook.com Key design parameters include material of construction, pressure and temperature rating, and efficient stirring to overcome mass transfer limitations. chemicalbook.comcornell.edu
Continuous Flow Reactors: For larger-scale production, continuous reactors like packed-bed reactors (PBRs) or CSTRs are preferred. The design process involves determining the required catalyst volume, reactor geometry to achieve the desired flow pattern, and heat transfer management. cornell.edu For instance, in the catalytic aerobic oxidation of cyclohexane, reactor design focuses on ensuring efficient gas-liquid mixing and handling the exothermicity of the reaction. researchgate.net
Optimization: Reactor optimization involves adjusting parameters such as temperature, pressure, reactant feed rates, and catalyst loading to achieve the best performance. This is often an iterative process involving experimental testing and modeling. The use of specialized reactors, such as the Q-tube pressure reactor, can facilitate rapid reaction times and high yields under controlled pressure, representing an innovative approach to process optimization.
Isotope Labeling Studies for Mechanistic Elucidation
Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms.
Principle: An atom in a reactant molecule is replaced with one of its heavier, stable isotopes (e.g., deuterium for hydrogen, ¹³C for carbon, or ¹⁸O for oxygen). The position of the isotopic label in the product molecules is then determined, typically by mass spectrometry or NMR spectroscopy.
Application: In the study of this compound, deuterium labeling could be used to determine the specific C-H bonds that are broken in the initial steps of oxidation or pyrolysis. For example, by selectively deuterating the propyl side chain versus the cyclohexane ring, one could distinguish between hydrogen abstraction from these two different sites. Similarly, using ¹⁸O-labeled oxidants could trace the origin of oxygen atoms in the final products. Multicomponent reactions offer an efficient way to synthesize complex, isotopically labeled molecules that can be used in these mechanistic studies. thieme-connect.de
Future Research Directions and Emerging Areas in 3 Propylcyclohexanone Chemistry
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for valuable chemical intermediates like 3-propylcyclohexanone. researchgate.net Future research in this area is expected to focus on several key strategies aimed at minimizing environmental impact and improving resource efficiency. amazonaws.com
One promising direction is the use of renewable starting materials and environmentally benign solvents. researchgate.netresearchgate.net Researchers are exploring pathways that move away from petroleum-based feedstocks and instead utilize biomass-derived precursors. Additionally, the replacement of hazardous organic solvents with greener alternatives such as water, supercritical fluids, or biodegradable solvents is a critical area of investigation. researchgate.net
The development of highly selective and efficient catalytic systems is paramount to achieving green synthetic routes. This includes the design of catalysts that can be easily recovered and reused, further enhancing the sustainability of the process. amazonaws.com
| Research Focus | Key Objectives | Potential Impact |
| Renewable Feedstocks | Replace petroleum-based starting materials with biomass-derived alternatives. | Reduced carbon footprint and reliance on fossil fuels. |
| Green Solvents | Utilize water, supercritical CO2, or biodegradable solvents in place of hazardous organic solvents. researchgate.net | Minimized environmental pollution and improved worker safety. |
| Catalyst-Free Reactions | Develop synthetic methods that do not require a catalyst, reducing waste and cost. researchgate.net | Simplified reaction procedures and purification processes. |
| One-Pot Syntheses | Combine multiple reaction steps into a single process to reduce solvent use and waste. nih.gov | Increased efficiency and reduced operational complexity. |
Exploration of Novel Catalytic Systems for this compound Transformations
The transformation of this compound into more complex and valuable molecules is a key area of research, with a strong emphasis on the discovery of novel and highly efficient catalytic systems. Future explorations are likely to concentrate on several innovative approaches that offer enhanced selectivity, activity, and sustainability.
One major trend is the development of photoredox catalysis , which utilizes visible light to drive chemical reactions under mild conditions. This approach has the potential to enable new types of transformations for substituted cyclohexanones that are not accessible through traditional thermal methods. nih.gov Another area of intense interest is the use of bimetallic catalysts , where the combination of two different metals can lead to synergistic effects, resulting in improved catalytic performance in reactions such as oxidation and hydrogenation. researchgate.net
Switchable catalysis , where the activity and selectivity of a catalyst can be controlled by an external stimulus, is also an emerging field. rsc.org This technology could allow for more precise control over reaction outcomes and facilitate catalyst recycling. Furthermore, the design of catalysts with dual functionality, combining different types of active sites on a single platform, holds promise for enabling multi-step reactions in a single pot. researchgate.net
The table below summarizes some of the emerging catalytic systems and their potential applications in this compound chemistry.
| Catalytic System | Principle | Potential Applications for this compound |
| Photoredox Catalysis | Uses visible light to initiate redox reactions. nih.gov | C-C and C-H functionalization, asymmetric synthesis. |
| Bimetallic Catalysts | Combines two different metals to achieve synergistic catalytic effects. researchgate.net | Selective oxidation, hydrogenation, and coupling reactions. |
| Switchable Catalysts | Catalyst activity can be turned "on" or "off" by an external stimulus. rsc.org | Controlled polymerization, selective functional group transformations. |
| Dual-Functionality Catalysts | Incorporates multiple types of active sites in a single catalyst. researchgate.net | Cascade reactions, one-pot synthesis of complex molecules. |
Advanced Characterization of Transient Intermediates in Reactions
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. A key challenge in this endeavor is the detection and characterization of transient intermediates, which are short-lived species that are often difficult to observe directly. Future research will increasingly rely on advanced analytical techniques and theoretical calculations to shed light on the intricate details of reaction pathways involving this compound.
The study of functionalized intermediates in complex chemical environments presents significant experimental challenges. acs.org Isolating and identifying these species often requires a combination of sophisticated analytical methods. Advances in spectroscopic techniques, such as time-resolved spectroscopy, and mass spectrometry will be instrumental in capturing the fleeting existence of these intermediates. acs.org
In parallel with experimental approaches, theoretical and computational chemistry will play a vital role. acs.org High-level quantum mechanical calculations can provide valuable insights into the structures, energies, and reactivity of transient species, helping to elucidate reaction mechanisms and predict reaction outcomes. The synergy between experimental observation and theoretical modeling will be essential for building a comprehensive picture of the chemical transformations of this compound.
| Challenge | Approach | Expected Outcome |
| Short Lifespan of Intermediates | Time-resolved spectroscopic techniques. | Direct observation and characterization of transient species. |
| Complex Reaction Mixtures | Advanced mass spectrometry and chromatographic methods. | Identification and quantification of multiple intermediates in a reaction. |
| Elucidation of Reaction Pathways | Combination of experimental data with quantum chemical calculations. acs.org | Detailed understanding of reaction mechanisms at the molecular level. |
Multi-scale Modeling Integrating Quantum Chemistry and Reactor Simulations
To bridge the gap between fundamental molecular-level understanding and industrial-scale chemical production, multi-scale modeling is emerging as a powerful tool. This approach integrates different levels of theory and simulation to create a comprehensive model of a chemical process, from the quantum mechanical behavior of molecules to the macroscopic conditions within a reactor. ifpenergiesnouvelles.fr
The integration of these different modeling techniques allows for a more holistic understanding of the factors that govern the synthesis and transformation of this compound. This knowledge can be used to optimize reaction conditions, design more efficient reactors, and scale up processes from the laboratory to industrial production more effectively. ifpenergiesnouvelles.frresearchgate.net
| Modeling Level | Focus | Contribution to Understanding this compound Chemistry |
| Quantum Chemistry | Electronic structure and bonding. ifpenergiesnouvelles.fr | Accurate prediction of reaction pathways and transition states. |
| Kinetic Modeling | Rates of chemical reactions. dlr.deresearchgate.net | Understanding the factors that control reaction speed and selectivity. |
| Reactor Simulation | Macroscopic process conditions. researchgate.net | Optimization of reactor design and operating parameters for large-scale production. |
Investigating Biological Transformations and Biocatalysis involving this compound
The use of enzymes as catalysts in organic synthesis, known as biocatalysis, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. nih.gov Future research in the chemistry of this compound will undoubtedly explore the potential of biological systems to perform novel and efficient transformations.
A key area of investigation will be the discovery and engineering of enzymes that can act on this compound and its derivatives. Advances in genomics and protein engineering are rapidly expanding the toolbox of available biocatalysts, making it possible to find or create enzymes with desired activities and specificities. nih.gov This opens up opportunities for the asymmetric synthesis of chiral molecules, which is of great importance in the pharmaceutical and fine chemical industries. nih.gov
The development of enzymatic cascades , where multiple enzymes are used in a one-pot reaction to perform a series of transformations, is another exciting frontier. nih.gov These biocatalytic pathways can enable the synthesis of complex molecules from simple starting materials in a highly efficient and atom-economical manner. The integration of biocatalysis with traditional chemical catalysis in chemoenzymatic processes also holds great promise for expanding the scope of synthetic possibilities.
| Research Area | Focus | Potential Applications |
| Enzyme Discovery | Identifying new enzymes from nature with activity towards this compound. nih.gov | Expanding the range of possible biocatalytic transformations. |
| Protein Engineering | Modifying existing enzymes to improve their activity, selectivity, and stability. nih.gov | Creating tailor-made biocatalysts for specific synthetic applications. |
| Asymmetric Synthesis | Using enzymes to produce single enantiomers of chiral molecules. nih.gov | Production of enantiomerically pure pharmaceuticals and agrochemicals. |
| Enzymatic Cascades | Combining multiple enzymes in a single pot to perform multi-step syntheses. nih.gov | Efficient and sustainable synthesis of complex target molecules. |
Q & A
Q. How can researchers effectively present crystallographic or spectroscopic data in publications?
- Answer : Follow IUPAC guidelines for reporting NMR shifts (δ in ppm relative to TMS) and crystallographic data (CCDC deposition numbers). Use software like Mercury for 3D structure visualizations and OriginLab for spectral overlays. Tables should include error margins (e.g., ±0.1% for purity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
